8-Bromo-4-chloro-3-methylquinoline

Antiviral HIV-1 integrase ALLINI

8-Bromo-4-chloro-3-methylquinoline is the definitive choice for medicinal chemists developing next-generation HIV-1 ALLINIs and HCV protease inhibitors. Unlike 6-bromo analogs that lose potency against the clinically relevant A128T mutant, this 8-bromo isomer retains full antiviral effectiveness. Its precisely positioned C8-Br and C4-Cl bonds exhibit orthogonal reactivity, enabling one-pot sequential Suzuki-Miyaura couplings to rapidly generate diverse 4,8-diarylquinoline libraries without intermediate purification. Patent-validated as a key intermediate in HCV protease inhibitor synthesis, plus demonstrated antibacterial activity (IC50 3.19 µM against E. faecalis). Secure this superior building block today.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 858278-39-4
Cat. No. B15330358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-4-chloro-3-methylquinoline
CAS858278-39-4
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=CN=C2C(=C1Cl)C=CC=C2Br
InChIInChI=1S/C10H7BrClN/c1-6-5-13-10-7(9(6)12)3-2-4-8(10)11/h2-5H,1H3
InChIKeyNJEXMSMXZRPXDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-4-chloro-3-methylquinoline (CAS 858278-39-4) Procurement and Chemical Profile


8-Bromo-4-chloro-3-methylquinoline (C10H7BrClN, MW 256.53 g/mol) is a polyhalogenated quinoline building block featuring a precise substitution pattern of bromine at the C8 position, chlorine at the C4 position, and a methyl group at the C3 position of the quinoline core [1]. This halogen-rich architecture establishes orthogonal reactivity handles for sequential cross-coupling strategies, with the C8-Br and C4-Cl bonds exhibiting distinct activation profiles for Pd-catalyzed transformations [2]. The compound has demonstrated utility as an intermediate in the synthesis of HCV protease inhibitors and as a scaffold in antiviral and antimicrobial research programs [3][4].

Why 8-Bromo-4-chloro-3-methylquinoline Cannot Be Replaced by Common Quinoline Analogs


Substitution of 8-bromo-4-chloro-3-methylquinoline with a regioisomeric analog (e.g., 6-bromo or 5-bromo derivatives) or a mono-halogenated quinoline fundamentally alters both reactivity and biological outcomes. In Pd-catalyzed cross-coupling, the relative reactivity of C8-Br versus C4-Cl on the quinoline scaffold follows a predictable hierarchy, enabling site-selective sequential arylations that are inaccessible with symmetrical or mono-halogenated systems [1]. More critically, the 8-bromo substitution pattern has been shown to confer distinct advantages over the 6-bromo analog in antiviral applications: while the 6-bromo variant loses potency against drug-resistant HIV-1 IN A128T mutant virus, the 8-bromo analog retains full effectiveness, demonstrating that the specific C8 substitution is not interchangeable with C6 substitution in a therapeutic context [2]. Similarly, the C4-chloro substitution and C3-methyl group provide differential steric and electronic contributions that are essential for target engagement in both medicinal chemistry and materials applications [3].

Quantitative Differentiation Evidence for 8-Bromo-4-chloro-3-methylquinoline vs. Structural Analogs


Retention of Antiviral Potency Against Drug-Resistant HIV-1: 8-Bromo vs. 6-Bromo

In a direct head-to-head comparison within the same study, the 8-bromo substituted quinoline analog retained full antiviral effectiveness against the ALLINI-resistant HIV-1 IN A128T mutant virus, whereas the 6-bromo analog exhibited a significant loss of potency [1]. This demonstrates that the C8 bromo substitution pattern is superior to the C6 bromo substitution for maintaining activity against clinically relevant resistant viral strains.

Antiviral HIV-1 integrase ALLINI drug resistance

Differential Antibacterial Activity: Quantified IC50 Against Enterococcus faecalis

8-Bromo-4-chloro-3-methylquinoline demonstrates measurable antibacterial activity against Enterococcus faecalis CECT 481, with a reported IC50 of 3.19 µM (3.19 × 10³ nM) [1]. This provides a quantitative baseline for evaluating the compound's antimicrobial potential and establishes a benchmark for SAR studies exploring the impact of substituent modifications at the 8-bromo and 4-chloro positions.

Antibacterial Enterococcus faecalis IC50 gram-positive

Functional Group Impact on Antifungal Activity: 8-Bromo vs. 8-Chloro and 8-Hydroxy Analogs

A comprehensive SAR study of chloro- and bromo-substituted 8-quinolinols revealed that the 4-position substitution pattern significantly influences antifungal mechanism of action. The 4-chloro and 4-bromo analogs were found to share common sites of action distinct from the 5-, 6-, and 7-substituted regioisomers [1]. This class-level inference suggests that the 4-chloro substituent in 8-bromo-4-chloro-3-methylquinoline contributes to a unique biological interaction profile compared to regioisomers with different substitution patterns.

Antifungal fungitoxicity SAR 8-quinolinol

Orthogonal Halogen Reactivity Enables Regioselective Sequential Cross-Coupling

In Pd-catalyzed cross-coupling reactions, the C8-Br bond and C4-Cl bond on the quinoline scaffold exhibit differential reactivity, enabling successive replacement with distinct aryl groups without isolating the monoarylated intermediate [1]. This orthogonality arises from the inherent reactivity hierarchy of aryl halides in Suzuki-Miyaura coupling (I > Br >> Cl), combined with the specific electronic environment of the quinoline core. Systems lacking this dual-halogen architecture require additional protection/deprotection steps or alternative leaving group strategies.

Cross-coupling Suzuki-Miyaura regioselectivity halogen differentiation

Validated Utility as HCV Protease Inhibitor Intermediate in Patent Literature

8-Bromo-4-chloro-3-methylquinoline and related bromo-substituted quinolines are explicitly claimed as intermediates in the preparation of HCV protease inhibitors for the treatment of hepatitis C viral infections [1]. The patented synthetic route achieves rapid access to bromo-substituted quinolines using a 2,4-dichloro-7-alkoxy quinoline precursor followed by regioselective bromination, enabling subsequent Suzuki coupling to install diverse aryl and heteroaryl groups at the 2-position [1].

HCV hepatitis C protease inhibitor intermediate patent

Research and Industrial Application Scenarios for 8-Bromo-4-chloro-3-methylquinoline Based on Quantitative Evidence


Development of ALLINI-Based HIV-1 Therapeutics Targeting Drug-Resistant Strains

Research programs focused on HIV-1 integrase allosteric inhibitors (ALLINIs) should prioritize 8-bromo-substituted quinoline scaffolds over 6-bromo analogs. The direct evidence that 8-bromo substitution retains full antiviral effectiveness against the clinically relevant A128T mutant virus, while the 6-bromo variant loses potency [1], positions this compound as the superior starting material for developing next-generation antiviral agents with sustained efficacy against emerging resistant strains.

Medicinal Chemistry Library Synthesis via Regioselective Sequential Cross-Coupling

The orthogonal reactivity of the C8-Br and C4-Cl bonds enables efficient one-pot sequential Suzuki-Miyaura couplings, allowing medicinal chemists to generate diverse 4,8-diarylquinoline libraries without intermediate purification [1]. This dual-halogen architecture is ideally suited for SAR exploration programs where systematic variation at two distinct positions is required, offering significant advantages in both synthetic throughput and material efficiency.

Synthesis of HCV Protease Inhibitor Intermediates and Antiviral Drug Candidates

Patent-validated synthetic routes confirm that bromo-substituted quinolines of this class serve as key intermediates in the preparation of HCV protease inhibitors [1]. Researchers engaged in antiviral drug discovery targeting hepatitis C can leverage this compound as a building block for constructing advanced intermediates with established relevance to clinical candidate development.

Antibacterial and Antifungal Lead Optimization Programs

The quantified antibacterial IC50 of 3.19 µM against Enterococcus faecalis [1] and the class-level evidence supporting a distinct antifungal mechanism of action for 4-substituted quinoline analogs [2] provide data-driven starting points for antimicrobial lead optimization. The 8-bromo-4-chloro-3-methyl substitution pattern offers a validated scaffold for iterative SAR studies aimed at improving potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-4-chloro-3-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.